2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide
Description
This compound is a propanamide derivative featuring a 2-amino backbone, with dual N-substituents: a cyclopropyl group and a (3S)-1-methylpyrrolidin-3-yl moiety. The stereochemistry of the pyrrolidine ring (3S configuration) and the cyclopropyl group likely influence its conformational rigidity, metabolic stability, and interaction with biological targets.
Structure
3D Structure
Properties
Molecular Formula |
C11H21N3O |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide |
InChI |
InChI=1S/C11H21N3O/c1-8(12)11(15)14(9-3-4-9)10-5-6-13(2)7-10/h8-10H,3-7,12H2,1-2H3/t8?,10-/m0/s1 |
InChI Key |
SXNOEKHZFPPOTM-HTLJXXAVSA-N |
Isomeric SMILES |
CC(C(=O)N([C@H]1CCN(C1)C)C2CC2)N |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCN(C2)C)N |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
The most direct route involves coupling (3S)-1-methylpyrrolidin-3-amine with a protected 2-amino-N-cyclopropylpropanamide derivative. A patent (WO2018216823A1) describes using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) to form the amide bond.
Reaction Conditions
| Component | Specification |
|---|---|
| Solvent | Anhydrous DCM |
| Coupling Agent | EDC (1.2 eq) |
| Additive | HOBt (1.1 eq) |
| Temperature | 0°C → RT, 12–24 hours |
| Yield | 68–72% after purification |
This method ensures minimal racemization due to the mild conditions, critical for preserving the (3S)-configuration.
Uranium-Based Coupling Reagents
For higher efficiency, hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) in dimethylformamide (DMF) achieves yields >85%. The protocol involves pre-activating the carboxylic acid (2-amino-N-cyclopropylpropanoyl chloride) with HATU (1.05 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) before adding the pyrrolidine amine.
Advantages
-
Reduced reaction time (2–4 hours).
-
Compatibility with acid-sensitive functional groups.
Stereochemical Control in Pyrrolidine Synthesis
Chiral Pool Approach
The (3S)-1-methylpyrrolidin-3-amine precursor is synthesized from L-proline. A two-step process involves:
-
Methylation : L-proline reacts with methyl iodide in NaOH/THF to yield (S)-1-methylpyrrolidine-2-carboxylic acid.
-
Hofmann Rearrangement : Treatment with bromine in NaOH converts the carboxylic acid to the amine, retaining >98% enantiomeric excess (ee).
Asymmetric Catalysis
For non-chiral pool routes, iridium-catalyzed asymmetric hydrogenation of pyrrolidine ketimines achieves 95% ee. A catalyst system of [Ir(COD)Cl]₂ with (R)-Segphos ligand in methanol under 50 bar H₂ produces the (3S)-amine.
Protecting Group Strategies
Boc Protection
The 2-amino group in propanamide is protected with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9–10). Deprotection uses 4M HCl in dioxane.
Fmoc-Based Solid-Phase Synthesis
For combinatorial libraries, Fmoc-protected 2-amino propanamide is coupled to Wang resin. After cyclopropylation and pyrrolidine attachment, cleavage with TFA/H₂O yields the product.
Analytical Validation
Chiral HPLC
Enantiopurity is verified using a Chiralpak IA column (hexane:isopropanol 80:20, 1 mL/min), showing a single peak for the (3S)-isomer.
NMR Characterization
¹H NMR (400 MHz, DMSO-d₆)
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are tailored to the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
The compound has been identified as a Rho-kinase inhibitor , which plays a crucial role in various physiological processes, including smooth muscle contraction and cell migration. This inhibition suggests potential therapeutic implications for conditions such as:
- Hypertension : By relaxing blood vessels, it may help lower blood pressure.
- Cancer : Rho-kinase inhibitors have shown promise in inhibiting cancer cell migration and invasion.
Cardiovascular Research
The inhibition of Rho-kinase activity has been linked to improved vascular function. Studies have indicated that compounds like 2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide can lead to vasodilation and reduced vascular resistance, making them candidates for treating cardiovascular diseases.
Oncology
Research has demonstrated that Rho-kinase inhibitors can suppress tumor growth and metastasis. In vitro studies have shown that this compound inhibits the proliferation of certain cancer cell lines, suggesting its potential use in cancer therapy.
Neurological Studies
Given its structural properties, there is ongoing research into the neuroprotective effects of this compound. Preliminary findings indicate that it may have beneficial effects on neuronal survival and function, which could be relevant for neurodegenerative diseases.
Case Study 1: Hypertension Treatment
A study evaluated the efficacy of this compound in animal models of hypertension. The results showed a significant reduction in blood pressure and improved endothelial function compared to control groups.
Case Study 2: Cancer Cell Migration
In vitro experiments were conducted using human breast cancer cell lines treated with the compound. The findings indicated a marked decrease in cell migration and invasion, highlighting its potential as an anti-metastatic agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopropyl Group | Enhances binding affinity to biological targets |
| Pyrrolidine Moiety | Critical for maintaining biological activity |
| Amino Group | Increases solubility and bioavailability |
Data Summary Table
| Application Area | Findings | References |
|---|---|---|
| Cardiovascular | Reduced blood pressure in animal models | |
| Oncology | Inhibition of cancer cell proliferation | |
| Neurology | Potential neuroprotective effects |
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural differences and similarities among the target compound and related propanamide derivatives:
Key Observations:
Substituent Effects :
- The cyclopropyl group in the target compound and ’s analog enhances steric bulk and metabolic stability compared to N-methyl or indole substituents in .
- The (3S)-1-methylpyrrolidin-3-yl group introduces a chiral center and a rigid pyrrolidine ring, which may improve binding specificity to enzymes like TACE (as seen in ’s compound 541) .
Stereochemical Impact :
- The 3S configuration of the pyrrolidine substituent in the target compound mirrors the stereochemistry of compound 541 (), which is critical for TACE inhibition .
Bioactivity Trends: Analogs with pyrrolidinone or hydroxamic acid groups (e.g., compound 541) exhibit enzyme inhibitory activity, suggesting that the target compound’s pyrrolidine moiety could confer similar properties . Propanamides with heteroaromatic substituents (e.g., pyridazine in ) may exhibit improved solubility compared to purely aliphatic derivatives .
Potential Therapeutic Implications
While direct data for the target compound are absent, structural analogs provide clues:
- Neuropharmacology : Indole-containing propanamides () may interact with serotonin receptors, whereas pyrrolidine derivatives () target proteases like TACE .
- Metabolic Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism, extending its half-life compared to N-methyl analogs .
Biological Activity
2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide, also known as (S)-2-amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)propanamide, is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclopropyl group and a pyrrolidine moiety, contribute to its diverse biological activities. This article delves into the compound's biological activity, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C₁₁H₂₁N₃O
- Molecular Weight : 211.30 g/mol
- IUPAC Name : this compound
Structural Features
The compound's structure includes:
- An amine group that enhances its reactivity.
- An amide functional group which is crucial for biological interactions.
- A cyclopropyl ring , known for its unique strain and reactivity, which can influence the compound's pharmacological properties.
This compound has been identified primarily as a Rho-kinase inhibitor . Rho-kinase plays a critical role in various physiological processes such as smooth muscle contraction and cell migration. Inhibition of Rho-kinase has potential implications for treating conditions like hypertension and cancer.
Therapeutic Applications
Research indicates that this compound may have applications in:
- Cardiovascular diseases : By inhibiting Rho-kinase, it may help in managing hypertension.
- Cancer therapy : Its role in cell migration suggests potential use in cancer treatment by preventing metastasis.
Comparative Biological Activity
The following table summarizes similar compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Cyclopropyl Methyl Bimatoprost | Contains cyclopropyl and methyl groups | Used as an ophthalmic agent |
| 2-Amino-N-cyclopropyl-N-(3-nitrophenyl)methylacetamide | Contains nitrophenyl group | Potential anti-inflammatory properties |
| (S)-2-Amino-N-cyclopropyl-3-methyl-N-R-(1-methyl-pyrrolidin-3-yl)butyramide | Similar pyrrolidine structure | Investigated for central nervous system effects |
These comparisons highlight the unique structural features of this compound while also demonstrating its potential versatility in medicinal chemistry.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : Cyclopropylamine and (S)-1-methyl-pyrrolidin-3-acetic acid are commonly used.
- Reaction Conditions : The reaction is generally facilitated using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
- Purification : The final product is purified through column chromatography to achieve the desired purity.
Inhibition Studies
Recent studies have focused on the compound's binding affinity to Rho-kinase using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies reveal that this compound exhibits a strong binding affinity, indicating its potential efficacy as a therapeutic agent .
Clinical Implications
Research has shown that compounds with similar mechanisms of action have successfully entered clinical trials for treating hypertension and related disorders. The ongoing investigations into this compound could pave the way for new treatments targeting Rho-associated pathways.
Q & A
Q. What are the key synthetic pathways for 2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves coupling cyclopropylamine with a chiral pyrrolidine precursor. For stereochemical control, asymmetric catalysis or chiral auxiliaries are critical. For example, the use of (3S)-1-methylpyrrolidin-3-amine as a starting material ensures the desired stereochemistry. Reaction optimization (e.g., temperature at 0–5°C, ethanol/piperidine solvent systems) minimizes racemization . Post-synthesis, chiral HPLC or NMR analysis with shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) confirms enantiomeric excess .
Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) resolve the amide backbone and stereochemistry. Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–220 nm. Quantitative ¹H-NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) provides additional purity verification .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Target engagement assays (e.g., enzyme inhibition or receptor binding) are prioritized. For example, fluorogenic substrates or radioligand displacement assays (using ³H-labeled analogs) quantify binding affinity. Cellular assays (e.g., cytotoxicity in HEK293 or HepG2 cells) assess functional activity. Dose-response curves (IC₅₀/EC₅₀) are generated with at least three biological replicates .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?
- Methodological Answer : Scale-up requires solvent selection (e.g., DMF or THF for solubility) and controlled addition of coupling reagents (e.g., HATU or EDC). Continuous-flow reactors improve mixing and heat transfer, reducing side reactions. In-process monitoring via inline FTIR or Raman spectroscopy detects intermediates and guides endpoint determination. Recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer pH, ionic strength). Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) or BRENDA for enzyme assays. Validate findings with orthogonal methods: e.g., SPR (surface plasmon resonance) for binding kinetics and CRISPR-edited cell lines for target specificity. Meta-analyses of published datasets identify confounding variables .
Q. How can computational methods predict the compound’s pharmacokinetic (PK) properties and off-target effects?
- Methodological Answer : Molecular dynamics simulations (e.g., AMBER or GROMACS) model binding to cytochrome P450 enzymes for metabolic stability predictions. Machine learning tools (e.g., DeepChem or Schrödinger’s QikProp) estimate logP, solubility, and blood-brain barrier permeability. Off-target profiling uses similarity-based screening (SwissTargetPrediction) and molecular docking against databases like ChEMBL .
Q. What advanced techniques characterize solid-state properties (e.g., polymorphism) affecting formulation?
- Methodological Answer : X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) identify polymorphic forms. Hot-stage microscopy tracks thermal transitions. For hygroscopicity assessment, dynamic vapor sorption (DVS) quantifies moisture uptake. Co-crystal screening (with co-formers like succinic acid) improves solubility and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
